4-bromo-N'-octanoylbenzohydrazide
Description
4-Bromo-N'-octanoylbenzohydrazide is a hydrazone derivative characterized by a benzohydrazide backbone substituted with a bromine atom at the para position (C4) and an octanoyl group (C8 acyl chain) at the N'-position. These derivatives are synthesized via condensation reactions between substituted benzohydrazides and aldehydes or ketones . The bromine substituent enhances electronic effects and bioactivity, while the acyl/hydrazone moiety facilitates coordination with metal ions and participation in hydrogen bonding .
Properties
IUPAC Name |
4-bromo-N'-octanoylbenzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN2O2/c1-2-3-4-5-6-7-14(19)17-18-15(20)12-8-10-13(16)11-9-12/h8-11H,2-7H2,1H3,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGENLLJXNAQPNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)NNC(=O)C1=CC=C(C=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N’-octanoylbenzohydrazide typically involves the following steps:
Preparation of 4-bromobenzohydrazide: This can be achieved by reacting 4-bromobenzoic acid with hydrazine hydrate under reflux conditions.
Acylation: The resulting 4-bromobenzohydrazide is then acylated with octanoyl chloride in the presence of a base such as pyridine or triethylamine to yield 4-bromo-N’-octanoylbenzohydrazide.
Industrial Production Methods
While specific industrial production methods for 4-bromo-N’-octanoylbenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N’-octanoylbenzohydrazide can undergo various chemical reactions, including:
Oxidation: The hydrazide moiety can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The bromine atom on the benzene ring can be substituted with other nucleophiles through reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and oxone.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Azides or other oxidized derivatives.
Reduction: Amines or other reduced products.
Substitution: Various substituted benzohydrazides depending on the nucleophile used.
Scientific Research Applications
4-bromo-N’-octanoylbenzohydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a potential lead compound for drug development.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-bromo-N’-octanoylbenzohydrazide depends on its specific application. In biological systems, it may act by inhibiting specific enzymes or interacting with molecular targets such as proteins or nucleic acids. The exact pathways involved would depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Physicochemical Properties
The following table summarizes key structural analogs and their physicochemical characteristics:
Key Observations :
- Electron-Withdrawing Groups (e.g., Br, NO₂): Increase thermal stability and dipole moments, as seen in D13’s strong antifungal activity .
- Hydrogen Bonding : Pyridine-containing derivatives (e.g., pyridin-4-ylmethylene) exhibit planar conformations with intramolecular N–H⋯N bonds, enhancing crystal packing .
- Metal Coordination : Hydrazones with hydroxyl or carbonyl groups form stable complexes with Co(III), Mn(II), and V(V), improving catalytic and antimicrobial properties .
Antibacterial and Antifungal Performance
Notable Trends:
- Halogen-rich derivatives (e.g., D13) exhibit broad-spectrum antifungal activity due to membrane disruption and sphingolipid accumulation .
- Pyridine-containing analogs show Gram-negative selectivity, attributed to enhanced permeability through bacterial outer membranes .
Anticancer Activity
Crystal Structure and Supramolecular Interactions
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
